amine CAS No. 1515618-73-1](/img/structure/B1406164.png)
[(3-Fluoro-5-methoxyphenyl)methyl](methyl)amine
Overview
Description
“(3-Fluoro-5-methoxyphenyl)methylamine” is an organic compound that belongs to the family of phenolic compounds . It has a molecular formula of C8H9FO2 and a molecular weight of 156.16 g/mol . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of “(3-Fluoro-5-methoxyphenyl)methylamine” consists of a phenyl ring with a fluoro group at the 3rd position and a methoxy group at the 5th position . The InChI code for this compound is 1S/C8H9FO2/c1-11-8-3-6 (5-10)2-7 (9)4-8/h2-4,10H,5H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “(3-Fluoro-5-methoxyphenyl)methylamine” are not available, it’s worth noting that amines, in general, are known for their ability to act as weak organic bases . They can react with acids to form salts that are soluble in water .
Physical And Chemical Properties Analysis
“(3-Fluoro-5-methoxyphenyl)methylamine” is a liquid or solid or semi-solid or lump . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Scientific Research Applications
Synthesis and Reactivity : The synthesis of related compounds, such as 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline, has been studied for its potential in producing biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
Stable Fluorophore Development : Compounds like 6-Methoxy-4-quinolone have been explored for their strong fluorescence in various pH ranges, making them useful for biomedical analysis. Their stability against light and heat enhances their utility in this field (Hirano et al., 2004).
Chemical Analysis Applications : The development of reagents such as (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane for determining the enantiomeric excess of α-Chiral Amines demonstrates the role of fluorinated compounds in analytical chemistry (Rodríguez-Escrich et al., 2005).
Synthesis of Biologically Active Derivatives : Research into the synthesis of fluorinated compounds, like fluorinated retinoic acids, highlights their potential in creating biologically active derivatives for potential therapeutic use (Lovey & Pawson, 1981).
Radiopharmaceutical Applications : The synthesis of compounds like 4-(4-[11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid for potential use as a radioligand for the GABA receptor in the brain demonstrates the application of fluorinated compounds in radiopharmaceuticals (Vos & Slegers, 1994).
Molecular Imaging in Alzheimer's Disease : The use of fluorinated compounds as molecular imaging probes, such as in the study of serotonin 1A receptors in the brains of Alzheimer's disease patients, indicates the importance of these compounds in neuroscience research (Kepe et al., 2006).
Pharmacological Characterization : The study of compounds like 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride as a corticotrophin-releasing factor(1) receptor antagonist demonstrates the potential pharmacological applications of fluorinated compounds (Gully et al., 2002).
Safety and Hazards
The compound is classified under the GHS06 hazard class, indicating that it is toxic if swallowed . The safety precautions include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .
properties
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-11-6-7-3-8(10)5-9(4-7)12-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJXKCXECYLTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406081.png)

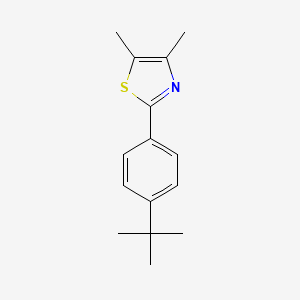
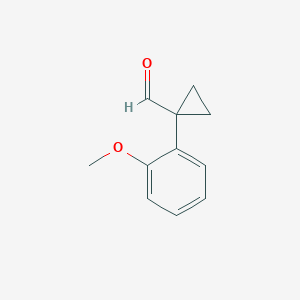
![3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1406089.png)

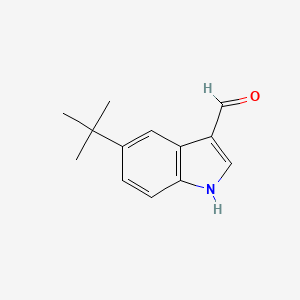

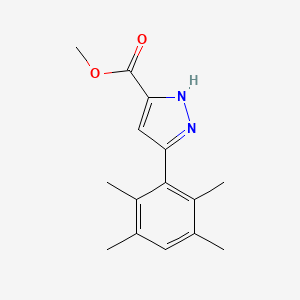
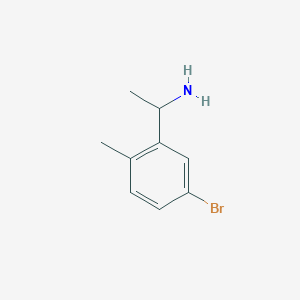


![5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1406102.png)
